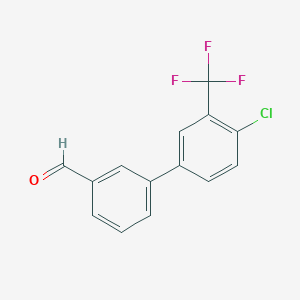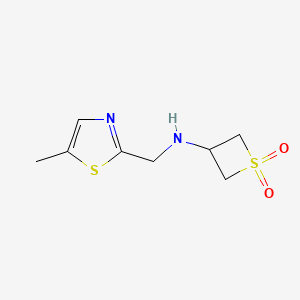
3-(((5-Methylthiazol-2-yl)methyl)amino)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((5-Methylthiazol-2-yl)methyl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thiazole ring and a thietane ring The thiazole ring is known for its aromaticity and biological activity, while the thietane ring is a four-membered sulfur-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((5-Methylthiazol-2-yl)methyl)amino)thietane 1,1-dioxide typically involves the reaction of 5-methylthiazole-2-carbaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a sulfur-containing reagent to form the thietane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((5-Methylthiazol-2-yl)methyl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents or nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
3-(((5-Methylthiazol-2-yl)methyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(((5-Methylthiazol-2-yl)methyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also bind to DNA, affecting gene expression and cellular processes. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylthiazole: A simpler thiazole derivative with similar biological activity.
Thietane 1,1-dioxide: A sulfur-containing ring similar to the thietane ring in the compound.
Thiazole derivatives: Various compounds with a thiazole ring that exhibit similar chemical and biological properties.
Uniqueness
3-(((5-Methylthiazol-2-yl)methyl)amino)thietane 1,1-dioxide is unique due to the combination of the thiazole and thietane rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler thiazole or thietane derivatives.
Propriétés
Formule moléculaire |
C8H12N2O2S2 |
|---|---|
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C8H12N2O2S2/c1-6-2-10-8(13-6)3-9-7-4-14(11,12)5-7/h2,7,9H,3-5H2,1H3 |
Clé InChI |
VPXAZIPMQSPNEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(S1)CNC2CS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


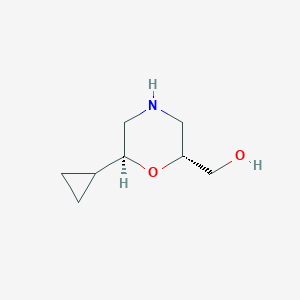

![5,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B12989642.png)
![tert-Butyl 8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B12989656.png)

![6-Propyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12989663.png)
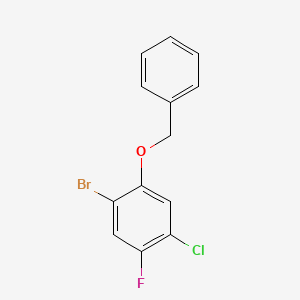

![6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B12989675.png)
![1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12989687.png)
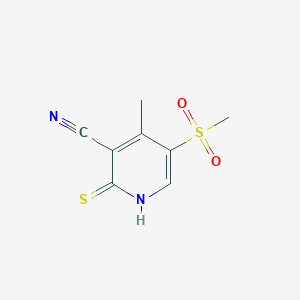
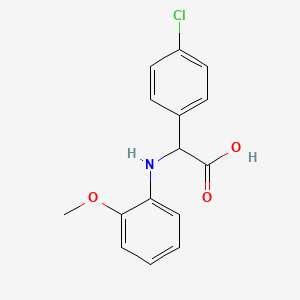
![5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12989714.png)
